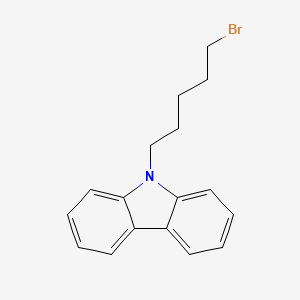
9-(5-Bromopentyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Bromopentyl)-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of a bromopentyl group to the carbazole structure enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(5-Bromopentyl)-9H-carbazole typically involves the bromination of a pentyl chain followed by its attachment to the carbazole core. One common method is the reaction of 9H-carbazole with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 9-(5-Bromopentyl)-9H-carbazole can be replaced by various nucleophiles, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Azide Derivatives: Formed by substitution with sodium azide.
Thiol Derivatives: Formed by substitution with potassium thiolate.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
Chemistry: 9-(5-Bromopentyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating various functionalized carbazole derivatives.
Biology: In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The bromopentyl group can be further modified to enhance biological activity.
Medicine: Carbazole derivatives are being explored for their therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. The unique structure of this compound allows for the development of novel drug candidates.
Industry: In the materials science industry, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromopentyl group enhances the solubility and processability of these materials.
Mechanism of Action
The mechanism of action of 9-(5-Bromopentyl)-9H-carbazole depends on its application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. The bromopentyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. In materials science, the compound’s electronic properties are influenced by the carbazole core, which can participate in charge transfer processes.
Comparison with Similar Compounds
- 9-(5-Chloropentyl)-9H-carbazole
- 9-(5-Iodopentyl)-9H-carbazole
- 9-(5-Methylpentyl)-9H-carbazole
Comparison:
- Reactivity: The bromine atom in 9-(5-Bromopentyl)-9H-carbazole is more reactive than chlorine but less reactive than iodine, making it a balanced choice for various chemical reactions.
- Biological Activity: The bromopentyl group provides a good balance of hydrophobicity and reactivity, which can enhance biological activity compared to the chloropentyl and iodopentyl analogs.
- Applications: The unique properties of this compound make it suitable for a wide range of applications in chemistry, biology, medicine, and industry, distinguishing it from its analogs.
Properties
CAS No. |
96576-85-1 |
|---|---|
Molecular Formula |
C17H18BrN |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
9-(5-bromopentyl)carbazole |
InChI |
InChI=1S/C17H18BrN/c18-12-6-1-7-13-19-16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-5,8-11H,1,6-7,12-13H2 |
InChI Key |
CTHUXYMRLNNBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


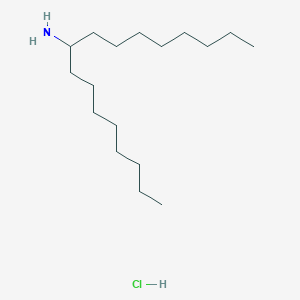
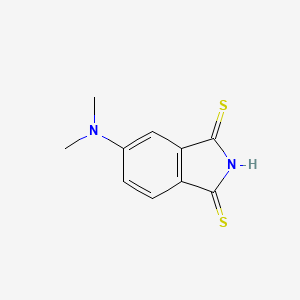
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
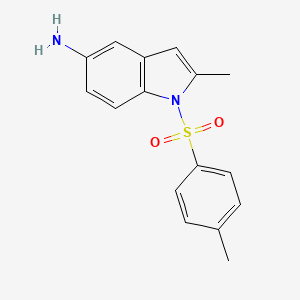
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
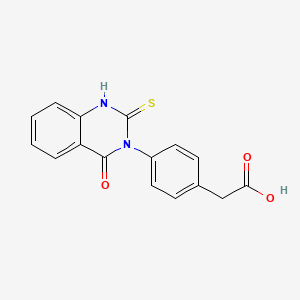
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
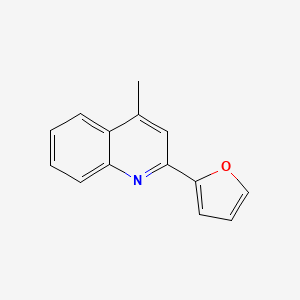
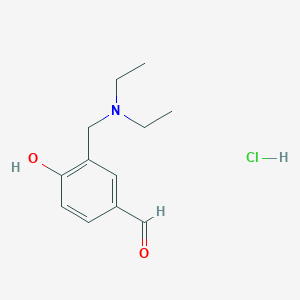
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
